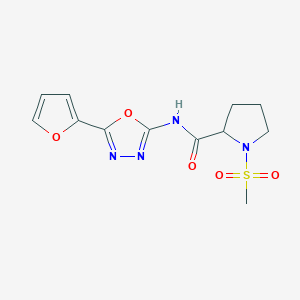

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H14N4O5S and its molecular weight is 326.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

Properties

| Property | Value |

|---|---|

| Molecular Weight | 298.33 g/mol |

| Physical State | Solid |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. The presence of the furan ring in this compound may enhance its interaction with biological targets, potentially increasing its efficacy.

Case Study: Cytotoxicity Assays

A study evaluating the cytotoxic effects of similar oxadiazole derivatives reported IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines. The structural modifications significantly influenced their activity, suggesting that the furan substitution could play a crucial role in enhancing antitumor effects .

Antimicrobial Activity

The compound's ability to inhibit microbial growth has also been investigated. In vitro assays demonstrated that oxadiazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cell Membranes : Antimicrobial activity is likely due to disruption of bacterial cell membranes.

- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.

Recent Research Highlights

- Oxadiazole Derivatives : A comprehensive review indicated that modifications in the oxadiazole structure can lead to enhanced biological activities, including increased potency against specific cancer types .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that compounds similar to this compound have favorable absorption and distribution profiles .

Future Research Directions

Further investigations are needed to:

- Explore the structure-activity relationship (SAR) to optimize the compound's efficacy.

- Conduct in vivo studies to assess therapeutic potential and safety profiles.

- Investigate potential synergistic effects with existing chemotherapeutic agents.

Applications De Recherche Scientifique

Structure

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a carboxamide, along with a furan-2-yl moiety linked through an oxadiazole. This unique structural configuration contributes to its biological activity.

Molecular Formula

- Molecular Formula : C12H14N4O4S

- Molecular Weight : 298.33 g/mol

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the furan moiety may enhance these effects due to its electron-rich nature, which can interact favorably with various biological targets .

Antimicrobial Properties

Compounds similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide have been tested for antimicrobial activity against a range of pathogens. The oxadiazole ring is known for its ability to disrupt microbial cell membranes and inhibit growth .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may also possess neuroprotective properties. For example, compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced apoptosis, making them potential candidates for treating neurodegenerative diseases .

Synthesis of Functional Materials

The synthesis of this compound can lead to the development of new functional materials. Its unique structure allows it to be integrated into polymers or coatings that require specific thermal or electrical properties.

Photoluminescent Applications

Research indicates that oxadiazole derivatives can exhibit photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The furan component may enhance the light-emitting efficiency due to its favorable electronic properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer effects on various cancer cell lines. The study found that compounds with furan substitutions exhibited enhanced cytotoxicity compared to their non-furan counterparts, suggesting that the furan moiety plays a critical role in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several oxadiazole derivatives and tested them against common bacterial strains. The results demonstrated that the presence of the furan ring significantly increased the antimicrobial potency of the compounds, highlighting its importance in drug design .

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring and oxadiazole moiety are primary sites for oxidation:

-

Furan oxidation : Under controlled conditions (e.g., with m-CPBA or ozone), the furan ring undergoes epoxidation or cleavage, yielding dihydrofuran derivatives or diketones.

-

Oxadiazole oxidation : The oxadiazole ring is generally stable but can undergo ring-opening oxidation in the presence of strong oxidizers like KMnO₄, producing carboxylic acid derivatives.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Furan epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide intermediate |

| Oxadiazole ring cleavage | KMnO₄, H₂O, reflux | Carboxylic acid and CO₂ release |

Reduction Reactions

Reductive transformations target the oxadiazole and methylsulfonyl groups:

-

Oxadiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a thioamide or opens the ring to form amine derivatives.

-

Sulfonyl group reduction : LiAlH₄ selectively reduces the methylsulfonyl group to a sulfide under anhydrous conditions.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxadiazole hydrogenation | H₂ (1 atm), Pd-C, EtOH | Thioamide intermediate |

| Sulfonyl reduction | LiAlH₄, THF, 0°C → RT | Methyl sulfide derivative |

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in SN₂ reactions:

-

Sulfonate displacement : Treatment with nucleophiles (e.g., amines, alkoxides) replaces the methylsulfonyl group. For example, reaction with piperidine yields a piperidine-substituted derivative .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Sulfonate displacement | Piperidine, DMF, 80°C | Piperidine-substituted pyrrolidine |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the oxadiazole, forming triazole-linked conjugates.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| CuAAC reaction | CuI, sodium ascorbate, RT | Triazole-oxadiazole hybrid |

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis or condensation:

-

Acid-catalyzed hydrolysis : HCl (6M) converts the carboxamide to a carboxylic acid .

-

Condensation with amines : EDCI/HOBt mediates amide bond formation with primary amines.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Carboxamide hydrolysis | HCl (6M), reflux, 12h | Pyrrolidine-2-carboxylic acid |

| Amide condensation | EDCI, HOBt, DIPEA, DCM | New amide derivatives |

Functional Group Interconversion

The pyrrolidine ring undergoes functionalization:

-

N-Methylation : CH₃I/NaH methylates the pyrrolidine nitrogen, enhancing lipophilicity.

-

Sulfonamide exchange : Reaction with sulfonyl chlorides replaces the methylsulfonyl group.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| N-Methylation | CH₃I, NaH, THF, 0°C | N-Methylpyrrolidine derivative |

| Sulfonamide exchange | PhSO₂Cl, Et₃N, DCM | Phenylsulfonyl-substituted analogue |

Key Research Findings

-

Oxadiazole stability : The oxadiazole ring resists hydrolysis under physiological conditions, making it suitable for drug design .

-

Sulfonyl group reactivity : The methylsulfonyl group’s electron-withdrawing nature enhances electrophilic substitution rates at the furan ring.

-

Stereochemical outcomes : Reactions at the pyrrolidine carboxamide site retain stereochemistry due to restricted rotation .

Propriétés

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5S/c1-22(18,19)16-6-2-4-8(16)10(17)13-12-15-14-11(21-12)9-5-3-7-20-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTLFBTZCULCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.